2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
2-(((5-(3-Methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a complex organic molecule with potential applications in various fields like chemistry, biology, medicine, and industry. The compound features a combination of pyrazole, triazole, and pyridine rings, which are known for their versatile chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves multi-step reactions. Here’s a streamlined pathway:
Formation of 3-methoxy-1-methyl-1H-pyrazole: : React 3-methoxy-1H-pyrazole with methylating agents in the presence of a base.
Synthesis of 5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazole: : This involves reacting the pyrazole derivative with appropriate triazole-forming agents under controlled conditions.
Introduction of Thioether Linkage: : React the triazole derivative with a thiol reagent to introduce the thioether group.
Attachment to Pyridine Ring: : The final step involves the nucleophilic substitution reaction to attach the triazole-thiol intermediate to a pyridine derivative.
Industrial Production Methods
For large-scale production, the processes would likely involve:
Optimization of reaction conditions to increase yield.
Use of catalytic processes to streamline steps.
Implementation of automated, continuous-flow systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The sulfur atom in the thioether group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : The nitro group (if present) in the pyridine ring can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: : The methoxy groups on the pyrazole and pyridine rings can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Tin(II) chloride, iron powder.
Nucleophiles: Halides, amines.
Major Products Formed
Oxidation products: Sulfoxides, sulfones.
Reduction products: Amino derivatives.
Substitution products: Varied, depending on nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of novel heterocyclic compounds.
Investigating reactivity patterns of multi-ring systems.
Biology
As a ligand in coordination chemistry studies.
Exploring potential as an enzyme inhibitor.
Medicine
Development of pharmaceuticals targeting specific biological pathways.
Industry
Use as an intermediate in the synthesis of complex organic materials.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the application:
Molecular Targets: : Can bind to metal ions, enzymes, or receptors.
Pathways Involved: : Influences pathways involving sulfur and nitrogen atoms, crucial for biological activity.
Comparison with Similar Compounds
Uniqueness
2-(((5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is unique due to its combination of pyrazole, triazole, and pyridine rings, which confer diverse chemical reactivity and potential biological activity.
Similar Compounds
Pyrazole Derivatives: : Common in pharmaceuticals for their anti-inflammatory and analgesic properties.
Triazole Derivatives: : Widely used in antifungal agents.
Pyridine Derivatives: : Found in a variety of drugs, including antibiotics and anticancer agents.
Hope that sparked some scientific curiosity! Feel free to dive deeper into any particular section.
Properties
IUPAC Name |
2-[[4-(2-methoxyethyl)-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2S/c1-21-10-13(15(20-21)24-3)14-18-19-16(22(14)8-9-23-2)25-11-12-6-4-5-7-17-12/h4-7,10H,8-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVHPTZGAZLAFJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C2=NN=C(N2CCOC)SCC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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